molecular formula C10H7NO2 B181761 Quinoline-4-carboxylic acid CAS No. 486-74-8

Quinoline-4-carboxylic acid

Cat. No.: B181761
CAS No.: 486-74-8
M. Wt: 173.17 g/mol
InChI Key: VQMSRUREDGBWKT-UHFFFAOYSA-N
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Description

Quinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that features a quinoline ring system with a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Mechanism of Action

Target of Action

Quinoline-4-carboxylic acid has been identified as a potent inhibitor of various types of alkaline phosphatases . These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . Alkaline phosphatases play crucial roles in a variety of biological processes, including bone mineralization and the regulation of phosphate and calcium homeostasis.

Mode of Action

It’s known that the compound interacts with these enzymes, inhibiting their activity . This inhibition could be due to the compound binding to the active site of the enzymes, preventing them from catalyzing their respective reactions.

Result of Action

The inhibition of alkaline phosphatases by this compound can have various molecular and cellular effects. For instance, it has been shown to exhibit anti-tumor activity against L1210 leukemia and B16 melanoma . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

Chemical Reactions Analysis

Types of Reactions

Quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline-4-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This positioning allows for unique interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

quinoline-4-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMSRUREDGBWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID20197567
Record name Quinoline-4-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
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Physical Description

Cream-colored to light brown powder; [Alfa Aesar MSDS]
Record name 4-Quinolinecarboxylic acid
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CAS No.

486-74-8
Record name 4-Quinolinecarboxylic acid
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Record name Quinoline-4-carboxylic acid
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Record name Quinoline-4-carboxylic acid
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Record name Quinoline-4-carboxylic acid
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Record name QUINOLINE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of quinoline-4-carboxylic acid?

A1: The molecular formula of this compound is C10H7NO2, and its molecular weight is 173.17 g/mol. []

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Researchers commonly use various spectroscopic techniques to characterize these compounds, including:

  • IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic stretching frequencies of carboxylic acid groups and aromatic C-H bonds. [, , , , , , , ]
  • NMR Spectroscopy (1H NMR and 13C NMR): Offers detailed insights into the compound's structure by analyzing the chemical shifts and coupling patterns of hydrogen and carbon atoms. This data helps determine the positions of substituents on the quinoline ring and other structural features. [, , , , , , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification. [, , , , , , , ]

Q3: What are the common synthetic routes for this compound derivatives?

A3: Two main synthetic approaches are widely employed:

  • Pfitzinger Reaction: Involves the condensation of isatin derivatives with various α-methyl ketones under basic conditions to yield quinoline-4-carboxylic acids. This method allows for the introduction of diverse substituents at different positions on the quinoline ring. [, , , , , , , , , ]
  • Doebner Reaction: A three-component coupling reaction involving an aryl aldehyde, aniline, and pyruvic acid, leading to the formation of this compound derivatives. [, , , , ]

Q4: How does the solubility of this compound derivatives vary?

A4: Solubility is influenced by the nature and position of substituents on the quinoline ring. Some derivatives exhibit limited solubility in water, necessitating the use of organic solvents for synthesis and biological assays. [, ]

Q5: Can this compound derivatives act as ligands in metal complex formation?

A5: Yes, these compounds can function as ligands due to the presence of nitrogen atoms in the quinoline ring and carboxylate oxygen, which can coordinate with metal ions. This property allows the formation of various metal complexes with potential applications in different fields. []

Q6: What are the main biological activities reported for this compound derivatives?

A6: Research has demonstrated a wide range of biological activities for these compounds, including:

  • Antimicrobial Activity: Several studies highlight the effectiveness of these derivatives against various bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria. [, , , , , , , ]
  • Antimalarial Activity: Certain this compound derivatives have shown promising activity against the malaria parasite. []
  • Anticancer Activity: Research suggests that some derivatives possess antiproliferative activity against various cancer cell lines, including leukemia, breast cancer, and colon cancer. [, , ]
  • Antileishmanial Activity: Some compounds have demonstrated activity against Leishmania parasites, the causative agents of leishmaniasis. [, ]
  • Alkaline Phosphatase Inhibition: Studies have identified potent inhibitors of alkaline phosphatases, enzymes involved in various physiological processes. []

Q7: How do structural modifications of this compound influence its biological activity?

A7: Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the quinoline ring affect the compound's biological activity.

  • Substituents at position 2: Modifications at this position, such as the introduction of aryl or heteroaryl groups, have shown a significant impact on biological activity. [, , , ]
  • Substituents at position 6: Introduction of various groups at this position, including halogens and alkyl groups, can modulate the compound's activity. [, , , ]
  • Functional group modifications: Converting the carboxylic acid group to esters or amides can affect the compound's pharmacological properties, including its potency and pharmacokinetic profile. [, ]

Q8: What are the potential targets of this compound derivatives in biological systems?

A8: While the exact mechanisms of action for all derivatives are not fully understood, research suggests potential targets:

  • DNA Gyrase: This bacterial enzyme is essential for DNA replication and is a target for some antibacterial quinoline derivatives. [, ]
  • Plasmodium LDH: Lactate dehydrogenase (LDH) is an enzyme crucial for the malaria parasite's energy metabolism and is a potential target for antimalarial compounds. []
  • EGFR Kinase: Epidermal growth factor receptor (EGFR) is a tyrosine kinase involved in cell growth and proliferation and is a target for some anticancer agents. []
  • P-selectin: This cell adhesion molecule plays a role in inflammation and thrombosis, and its inhibition by quinoline derivatives has shown therapeutic potential in related conditions. []

Q9: How is computational chemistry employed in the study of this compound derivatives?

A9: Computational techniques play a vital role in various aspects of drug discovery and development:

  • Molecular Docking: This method predicts the binding affinity and interactions of a compound with its target protein, aiding in the identification of potential inhibitors and understanding their mechanism of action. [, , , ]
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of a compound with its biological activity, enabling the prediction of the activity of novel derivatives and guiding the design of more potent and selective compounds. []
  • ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, aiding in the selection of drug candidates with favorable pharmacokinetic profiles and safety profiles. []

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